cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. This compound is characterized by the presence of a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group in the cis configuration. It is a chiral compound, meaning it can exist as a mixture of enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the 3-Methylbenzoyl Group: This step involves the Friedel-Crafts acylation reaction, where a 3-methylbenzoyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry: cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. Its enantiomers can exhibit different biological activities, making it valuable for stereochemical studies .
Medicine: Its unique structure allows for the exploration of new therapeutic agents with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
trans-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: A compound with a similar structure but without the cis configuration.
4-(3-Methylbenzoyl)cyclohexane-1-methanol: A derivative with a hydroxyl group instead of a carboxylic acid group.
Uniqueness: cis-4-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-4-13(9-10)14(16)11-5-7-12(8-6-11)15(17)18/h2-4,9,11-12H,5-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGNKVIKYDDTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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